

Technical Whitepaper: 4-Formyl-2,6-dimethylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Formyl-2,6-dimethylbenzoic acid

Cat. No.: B3123227

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Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides a detailed overview of **4-Formyl-2,6-dimethylbenzoic acid**, including its chemical structure, properties, and potential applications, with a focus on synthetic methodologies and characterization.

Introduction

4-Formyl-2,6-dimethylbenzoic acid is a bifunctional aromatic organic compound. Its structure, featuring both a carboxylic acid and an aldehyde group on a dimethylated benzene ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The ortho-dimethyl substitution pattern sterically hinders the carboxylic acid, which can influence its reactivity and the conformational properties of its derivatives. The para-formyl group provides a reactive site for various chemical transformations.

The Simplified Molecular-Input Line-Entry System (SMILES) string for **4-Formyl-2,6-dimethylbenzoic acid** is: CC1=CC(=CC(=C1C(=O)O)C)C=O[1].

Physicochemical Properties

Quantitative data for **4-Formyl-2,6-dimethylbenzoic acid** is not extensively reported in publicly available literature, suggesting it is a specialized research chemical. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2]
Molecular Weight	178.18 g/mol	[2]
CAS Number	306296-76-4	[2]
Predicted XlogP	1.6	[1]
Purity (typical)	Min. 95%	

Note: Much of the available data is predicted or from commercial suppliers and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **4-Formyl-2,6-dimethylbenzoic acid** is not readily available. However, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A common strategy would involve the oxidation of a corresponding methyl group on a suitably protected precursor.

Proposed Experimental Protocol: Synthesis via Oxidation

This protocol is a hypothetical multi-step synthesis based on common organic transformations.

- Starting Material: 2,4,6-Trimethylbenzoic acid.
- Protection of the Carboxylic Acid: The carboxylic acid group is first protected, for example, as a methyl ester, to prevent unwanted side reactions during oxidation.
 - Procedure: Dissolve 2,4,6-trimethylbenzoic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the acid, extract the ester with an organic solvent, and purify.
- Selective Oxidation of the para-Methyl Group: The methyl group at the 4-position can be selectively oxidized to an aldehyde. This is a challenging step due to the presence of other methyl groups. A possible approach is radical bromination followed by hydrolysis.

- Procedure: Dissolve the methyl 2,4,6-trimethylbenzoate in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Irradiate with a UV lamp to initiate the reaction. This would form the 4-(bromomethyl) derivative.
- The resulting benzylic bromide can then be converted to the aldehyde via methods like the Sommelet reaction or by hydrolysis to the alcohol followed by a mild oxidation (e.g., with PCC or Swern oxidation).
- Deprotection of the Carboxylic Acid: The protecting group on the carboxylic acid is removed.
 - Procedure: If a methyl ester was used, it can be hydrolyzed back to the carboxylic acid using a base like sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.
- Purification: The final product, **4-Formyl-2,6-dimethylbenzoic acid**, would be purified using techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Research and Drug Development

While specific applications for **4-Formyl-2,6-dimethylbenzoic acid** are not widely documented, its structure suggests several potential uses:

- Scaffold for Medicinal Chemistry: The bifunctional nature of this molecule allows it to be used as a scaffold for creating diverse libraries of compounds for drug discovery. The aldehyde can be converted into various functional groups (e.g., amines, alcohols, imines), and the carboxylic acid can form amides or esters.
- Molecular Probes and Linkers: The distinct reactivity of the aldehyde and carboxylic acid groups allows for orthogonal conjugation strategies, making it a candidate for use in chemical biology as a linker molecule for constructing molecular probes or bioconjugates.

- Materials Science: Aromatic dicarboxylic acids and dialdehydes are used in polymer synthesis. This molecule could serve as a monomer or a cross-linking agent in the development of novel polymers with specific thermal or mechanical properties.

Visualized Workflow: Synthesis and Derivatization

The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of **4-Formyl-2,6-dimethylbenzoic acid** for use in a hypothetical drug discovery screening process.

Caption: Generalized workflow for the synthesis and derivatization of **4-Formyl-2,6-dimethylbenzoic acid**.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com